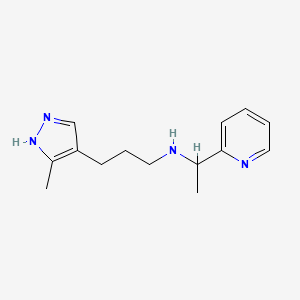![molecular formula C16H22N4O B7590133 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide](/img/structure/B7590133.png)
2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide, also known as MP-10, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. MP-10 is a synthetic compound that belongs to the class of amides and has a molecular formula of C18H22N4O.
Mécanisme D'action
The mechanism of action of 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide involves the inhibition of various enzymes and signaling pathways. 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition leads to the inhibition of angiogenesis and metastasis in cancer cells. 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide also inhibits the activity of phosphodiesterase (PDE), which is involved in the degradation of cyclic nucleotides. This inhibition leads to the activation of protein kinase A (PKA) and the subsequent inhibition of inflammation and atherosclerosis.
Biochemical and Physiological Effects:
2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide induces apoptosis and inhibits angiogenesis. In neurodegenerative diseases, 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide has neuroprotective effects and can potentially prevent the degeneration of neurons. In cardiovascular diseases, 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide has anti-inflammatory and anti-atherosclerotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied for its potential applications in various fields. However, there are also some limitations to using 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide in lab experiments. It is a relatively new compound, and its long-term effects are not yet known. Additionally, the optimal dosage and administration route for 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide have not been established.
Orientations Futures
There are several future directions for research on 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide. In cancer research, further studies are needed to determine the optimal dosage and administration route for 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide. Additionally, the long-term effects of 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide on cancer patients need to be studied. In neurology, further studies are needed to determine the efficacy of 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide in treating neurodegenerative diseases. In cardiovascular diseases, further studies are needed to determine the optimal dosage and administration route for 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide and its long-term effects on cardiovascular health. Overall, 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide has shown promising potential in various fields and warrants further research.
Méthodes De Synthèse
The synthesis of 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide involves the condensation reaction between 5-methyl-1H-pyrazole-4-carboxylic acid and phenylalanine methyl ester hydrochloride. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with 3-bromo-N-(3-aminopropyl)propanamide to obtain the final product, 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide.
Applications De Recherche Scientifique
2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide has been studied extensively for its potential applications in various fields such as cancer research, neurology, and cardiovascular diseases. In cancer research, 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide has been found to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, 2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide has been shown to have anti-inflammatory and anti-atherosclerotic effects.
Propriétés
IUPAC Name |
2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-12-14(11-19-20-12)8-5-9-18-16(21)15(17)10-13-6-3-2-4-7-13/h2-4,6-7,11,15H,5,8-10,17H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXMBKVJIXXXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCNC(=O)C(CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]pentanenitrile](/img/structure/B7590056.png)
![5-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylpyrimidine-4-carboxamide](/img/structure/B7590070.png)
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B7590077.png)
![5-[(3-Methylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590084.png)
![5-[(4-Methoxypiperidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590098.png)
![(5-chloro-2-propan-2-ylpyrimidin-4-yl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7590101.png)
![4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7590106.png)

![5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590115.png)
![N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide](/img/structure/B7590118.png)

![1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7590145.png)

![5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid](/img/structure/B7590157.png)